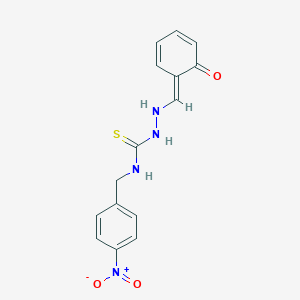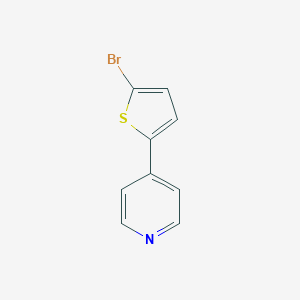
4-(5-Bromothiophen-2-yl)piridina
Descripción general
Descripción
4-(5-Bromothiophen-2-yl)pyridine is an organic compound that features a pyridine ring substituted with a bromothiophene moiety.
Aplicaciones Científicas De Investigación
Organic Synthesis: As a building block for more complex molecules in synthetic chemistry.
Drug Discovery: Its structural properties make it a candidate for the development of new pharmaceuticals.
Material Science: Used in the synthesis of novel materials with specific electronic properties.
Métodos De Preparación
The synthesis of 4-(5-Bromothiophen-2-yl)pyridine typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between a boronic acid and a halide in the presence of a palladium catalyst . The general reaction conditions include:
Reagents: Boronic acid, halide (such as 5-bromothiophene-2-boronic acid), palladium catalyst, base (e.g., potassium carbonate)
Solvent: A polar solvent like dimethylformamide or tetrahydrofuran
Temperature: Typically around 80-100°C
Reaction Time: Several hours to ensure complete conversion
Industrial production methods for this compound may involve similar coupling reactions but on a larger scale, with optimizations for yield and purity .
Análisis De Reacciones Químicas
4-(5-Bromothiophen-2-yl)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The thiophene ring can undergo oxidation or reduction reactions, altering its electronic properties.
Coupling Reactions: Besides Suzuki–Miyaura coupling, it can participate in other palladium-catalyzed coupling reactions, such as Heck and Sonogashira couplings.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide . Major products formed depend on the specific reaction and conditions but often involve the formation of new carbon-carbon or carbon-heteroatom bonds.
Mecanismo De Acción
The mechanism of action for 4-(5-Bromothiophen-2-yl)pyridine in chemical reactions typically involves the activation of the bromine atom by a palladium catalyst, followed by the formation of a new carbon-carbon bond through transmetalation and reductive elimination steps . This process allows for the efficient formation of complex organic molecules.
Comparación Con Compuestos Similares
Similar compounds to 4-(5-Bromothiophen-2-yl)pyridine include other brominated thiophene derivatives and pyridine-based compounds. For example:
5-Bromothiophene-2-boronic acid: Used in similar coupling reactions.
2-(5-Bromothiophen-2-yl)pyridine: Another brominated thiophene-pyridine compound with slightly different properties.
The uniqueness of 4-(5-Bromothiophen-2-yl)pyridine lies in its specific substitution pattern, which can influence its reactivity and the types of products formed in chemical reactions.
Propiedades
IUPAC Name |
4-(5-bromothiophen-2-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNS/c10-9-2-1-8(12-9)7-3-5-11-6-4-7/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKLQDMVQUWKFJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=CC=C(S2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50569854 | |
| Record name | 4-(5-Bromothiophen-2-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50569854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
164936-60-1 | |
| Record name | 4-(5-Bromothiophen-2-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50569854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid](/img/structure/B62060.png)
![[2-[[methyl(octyl)amino]methyl]pyridin-3-yl] N,N-dimethylcarbamate;oxalic acid](/img/structure/B62061.png)
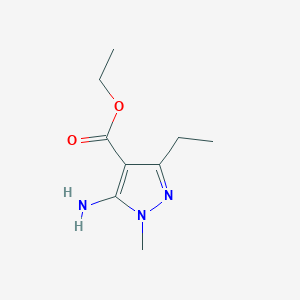
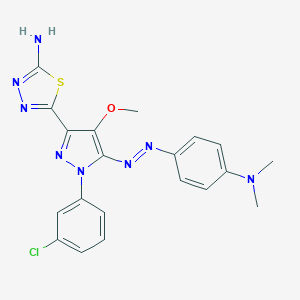
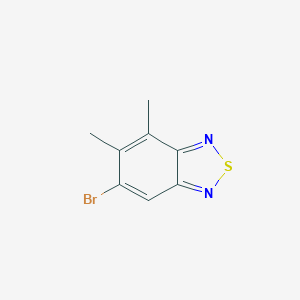

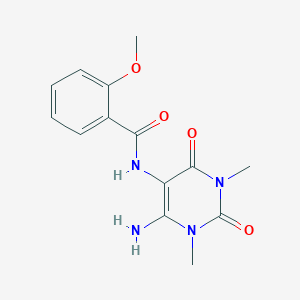
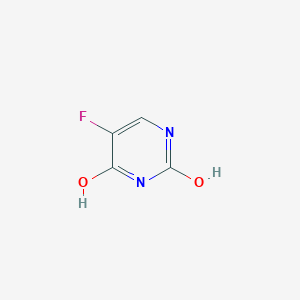

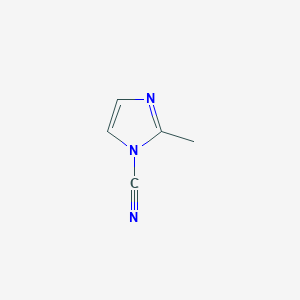

![2-Methyl-1H-cyclopenta[b]quinoxaline](/img/structure/B62090.png)
![3-Methyl-4-oxo-10-oxa-3-aza-tricyclo[5.2.1.0*1,5*]dec-8-ene-6-carboxylic acid](/img/structure/B62095.png)
